2-Chloro-4-(piperazin-1-yl)aniline
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Scaffolding
In the realm of drug discovery and development, the concept of a chemical scaffold is paramount. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. 2-Chloro-4-(piperazin-1-yl)aniline serves as an exemplary scaffold. The aniline (B41778) portion offers a reactive site for a multitude of chemical transformations, while the piperazine (B1678402) ring provides a versatile linker that can be functionalized to modulate the physicochemical properties and biological activity of the resulting derivatives. The presence of a chlorine atom on the benzene (B151609) ring further influences the electronic properties of the molecule and can be a key interaction point with biological targets. This trifecta of functionalities makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
Overview of Foundational Research Trajectories for Aryl Piperazine Derivatives
The significance of this compound is best understood by examining the historical and ongoing research into its core components: the piperazine and aniline moieties.
Historical Perspectives on Piperazine as a Synthetic Building Block
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, was first synthesized in 1853. nih.gov Initially used in the production of dyes and plastics, its medicinal potential was soon recognized. nih.gov Piperazine and its derivatives have since become a cornerstone in medicinal chemistry, with a significant percentage of its production dedicated to the pharmaceutical industry. nih.gov The piperazine ring is a common feature in a vast number of drugs with a wide range of pharmacological activities, including anthelmintic, antipsychotic, antidepressant, and antihistaminic effects. Its ability to act as a linker and to be readily substituted at its nitrogen atoms allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Importance of Aniline Moiety in Chemical Transformations
Aniline, the simplest aromatic amine, was first isolated in 1826 and has been a fundamental building block in organic synthesis ever since. researchgate.net It is a versatile precursor for a wide array of industrial chemicals, including dyes, polymers, and pharmaceuticals. glpbio.comacs.org The amino group on the benzene ring is highly reactive and can undergo a variety of chemical reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. nih.gov In medicinal chemistry, the aniline moiety is a key component of numerous drugs, contributing to their biological activity through hydrogen bonding and other interactions with target proteins. acs.org
Scope and Research Objectives for "this compound" Investigations
Given the well-established importance of the arylpiperazine and aniline scaffolds, investigations into this compound are driven by several key research objectives. A primary goal is to synthesize and characterize novel derivatives of this compound. This involves exploring various chemical reactions at the aniline's amino group and the secondary amine of the piperazine ring to create a library of new chemical entities.
A crucial aspect of this research is the detailed structural and physicochemical characterization of the parent compound and its derivatives. This foundational data is essential for understanding their chemical behavior and for future drug design efforts.
Table 1: Physicochemical Properties of this compound and a Related Derivative
| Property | This compound (Predicted) | 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate (Experimental) |
|---|---|---|
| Molecular Formula | C10H14ClN3 | C12H20ClN3O |
| Molecular Weight | 211.69 g/mol | 257.76 g/mol |
| Melting Point | Not available | Not available |
| Boiling Point | 410.7±45.0 °C | Not available |
| Density | 1.231±0.06 g/cm³ | Not available |
| pKa | 8.76±0.10 | Not available |
Data for this compound are predicted. Experimental data for the ethylated analog is from crystallographic studies. researchgate.net
Furthermore, a significant research objective is the biological evaluation of these newly synthesized compounds. Based on the known pharmacological profiles of arylpiperazine derivatives, these investigations would likely focus on screening for activity in areas such as:
Anticancer Activity: Many arylpiperazine derivatives have shown promise as anticancer agents. nih.gov Research would aim to determine if derivatives of this compound can inhibit the growth of various cancer cell lines.
Central Nervous System (CNS) Activity: The arylpiperazine scaffold is prevalent in drugs targeting CNS disorders. nih.gov Investigations would explore the potential of these new compounds to act as, for example, antipsychotic or antidepressant agents.
Antimicrobial Activity: The piperazine moiety is also found in some antimicrobial drugs. Screening for antibacterial and antifungal activity would be a logical research trajectory.
Table 2: Detailed Research Findings for a Closely Related Derivative
| Compound | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives | Anticancer (VEGFR-II inhibition) | A derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, showed high cytotoxicity against MCF-7 and PC3 cancer cell lines and was a potent VEGFR-II inhibitor. | nih.gov |
This table presents findings for a complex derivative containing a related chloro-piperazinyl moiety to illustrate the potential research directions.
Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-4-piperazin-1-ylaniline |
InChI |
InChI=1S/C10H14ClN3/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 |
InChI Key |
IIWBRLRKJVAMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Piperazin 1 Yl Aniline
Established Synthetic Routes to 2-Chloro-4-(piperazin-1-yl)aniline and Related Precursors
The construction of this compound is typically achieved through multi-step synthetic sequences. These routes often commence with readily available substituted nitrobenzenes, which undergo nucleophilic aromatic substitution followed by reduction of the nitro group.
Halogenation and Amination Strategies for Aryl Ring Functionalization
The functionalization of the aromatic ring is a critical first step in the synthesis of precursors for this compound. This often involves the strategic placement of halogen and nitro groups on the benzene (B151609) ring, which then allows for further modifications.
Direct halogenation of anilines can be challenging to control due to the high reactivity of the amino group, often leading to multiple halogenated products. libretexts.org To achieve selective monohalogenation, the reactivity of the amino group is often attenuated by converting it into an amide, such as an acetanilide (B955), before carrying out the halogenation step. libretexts.org Following halogenation, the amide can be hydrolyzed back to the amine. libretexts.org
Amination of aryl halides presents another avenue for introducing the amino group. Methods like the Buchwald-Hartwig and Ullmann couplings are prominent for forming C-N bonds, utilizing palladium or copper catalysts, respectively. dntb.gov.ua These reactions can be employed to introduce a primary amine to an appropriately substituted aryl halide. dntb.gov.uaorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Reactions for Piperazine (B1678402) Ring Introduction
A key step in the synthesis of this compound is the introduction of the piperazine ring onto the aromatic core. This is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org SNAr reactions are particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halogen. pressbooks.pubmasterorganicchemistry.com
A common precursor used in this synthesis is 1,2-dichloro-4-nitrobenzene. The chlorine atom para to the electron-withdrawing nitro group is more susceptible to nucleophilic attack.
The reactivity of halogenated aniline (B41778) derivatives with piperazine is central to the SNAr strategy. The presence of an electron-withdrawing group, such as a nitro group, on the aromatic ring is crucial for activating the ring towards nucleophilic attack by piperazine. pressbooks.pubmasterorganicchemistry.com In a precursor like 2-chloro-4-nitroaniline (B86195), the chlorine atom is activated by the para-nitro group, facilitating its displacement by the nucleophilic piperazine. nih.gov
The reaction involves the attack of the piperazine nitrogen on the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. wikipedia.org The leaving group, the halide, is then expelled, restoring the aromaticity of the ring and resulting in the desired piperazine-substituted product.
The success of the SNAr reaction for introducing the piperazine ring is highly dependent on the reaction conditions. Solvents like N,N-dimethylformamide (DMF) are frequently used as they are polar aprotic solvents that can solvate the cation, leaving the nucleophile more reactive. commonorganicchemistry.comresearchgate.net
The presence of a base, such as potassium carbonate (K₂CO₃), is often essential. bioline.org.brresearchgate.net The base serves to deprotonate the piperazine, increasing its nucleophilicity. It also neutralizes the acid generated during the reaction, driving the equilibrium towards the product. The combination of DMF as a solvent and K₂CO₃ as a base provides an effective system for carrying out the nucleophilic substitution of a halogen on an activated aromatic ring by piperazine. researchgate.net
Table 1: Reaction Conditions for Piperazine Introduction via SNAr
| Reactant | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | Piperazine | Water | - | - | - | wikipedia.org |
| Aryl Fluoride (B91410) | Alcohol | DMF | Cs₂CO₃ | 120 | - | commonorganicchemistry.com |
| Aryl Fluoride | Phenol | NMP | K₂CO₃ | 61 | - | commonorganicchemistry.com |
| 2-Chloro-N-phenylacetamide | Phenylpiperazine | Acetonitrile | K₂CO₃/KI | Reflux | - | bioline.org.br |
Nitro Group Reduction to Aniline Moiety in Precursors
The final step in many synthetic routes to this compound involves the reduction of a nitro group to an aniline. libretexts.org This transformation is crucial and can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. wikipedia.org
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to anilines. wikipedia.orgmt.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. commonorganicchemistry.com The reaction is generally clean and provides high yields of the corresponding aniline. tandfonline.comresearchgate.net
The choice of catalyst and reaction conditions can be critical, especially when other reducible functional groups are present in the molecule. For halogenated nitroarenes, selective reduction of the nitro group without causing dehalogenation is a key consideration. nih.gov While Pd/C is a very effective catalyst, other catalysts like Raney nickel are sometimes used, particularly when dehalogenation is a concern. commonorganicchemistry.com Transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is another effective method for this reduction. tandfonline.comnih.govrsc.org
Table 2: Methods for Nitro Group Reduction
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| Nitroarenes | H₂, Pd/C | - | Anilines | - | commonorganicchemistry.com |
| Halogenated Nitroarenes | NH₂NH₂·H₂O, Pd/C | MeOH, Reflux | Halogenated Anilines | Good | nih.gov |
| Nitro compounds | Ammonium formate or Hydrazine hydrate, Pd/C | - | Primary amines | >99 | tandfonline.comresearchgate.net |
| Nitroaromatics | Fe in acidic media | - | Anilines | - | wikipedia.org |
| Nitroaromatics | SnCl₂ | - | Anilines | - | wikipedia.org |
Alternative Reduction Strategies (e.g., Fe/NH₄Cl, Tin(II) chloride)
While catalytic hydrogenation is a common method for the reduction of nitroarenes, alternative strategies are often employed, particularly when sensitive functional groups are present or to avoid the use of high-pressure hydrogen gas. These methods offer milder conditions and different chemoselectivity profiles.
The reduction of an aromatic nitro group is a critical step in the synthesis of anilines. Iron (Fe) powder in the presence of an acidic medium, such as ammonium chloride (NH₄Cl) or acetic acid, provides a classic and effective method for this transformation. commonorganicchemistry.comreddit.com This system is valued for its cost-effectiveness and its ability to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The reaction proceeds in a protic solvent, like ethanol (B145695) or a mixture of ethanol and water, typically at room temperature or with gentle heating. reddit.comresearchgate.net
Another widely used reagent is Tin(II) chloride (SnCl₂). commonorganicchemistry.comreddit.com This reductant offers a mild and efficient pathway to convert aromatic nitro compounds to their corresponding amines. commonorganicchemistry.comresearchgate.net The reaction is usually carried out in a solvent such as ethanol, and it is known to be tolerant of a variety of other functional groups. commonorganicchemistry.com
A comparative overview of these common reduction methods is presented below.
Table 1: Comparison of Alternative Reduction Reagents for Nitroarenes
| Reagent System | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Fe / NH₄Cl | Ethanol/Water, RT to 50°C | Cost-effective, works well in most cases. reddit.comresearchgate.net | Heterogeneous reaction, requires filtration. |
| SnCl₂ · 2H₂O | Ethanol, reflux | Mild, good for substrates with reducible groups. commonorganicchemistry.comresearchgate.net | Stoichiometric amounts of tin salts are produced as waste. |
| Zn / AcOH | Acetic Acid | Mild, alternative to Fe or SnCl₂. commonorganicchemistry.comresearchgate.net | Can sometimes lead to over-reduction or side products. |
Optimized Synthesis of this compound
The optimized synthesis of this compound hinges on achieving high regioselectivity, maximizing yield and purity through carefully selected catalysts and reaction conditions, and incorporating principles of green chemistry for a more sustainable process.
Regioselective Synthesis Approaches for Substituted Anilines
The synthesis of specifically substituted anilines like this compound requires precise control over the position of substituent introduction. A common strategy involves starting with a precursor that already contains substituents that direct subsequent reactions to the desired positions. For the target compound, a logical precursor is 2-chloro-4-nitroaniline or a related derivative like 1-fluoro-2-chloro-4-nitrobenzene.
In the case of 1-fluoro-2-chloro-4-nitrobenzene, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) by the para-nitro group. This allows for the regioselective introduction of the piperazine moiety at the C-4 position, displacing the fluoride. The chlorine atom at the C-2 position is significantly less reactive, ensuring the desired regiochemical outcome. This approach leverages the differential reactivity of halogen leaving groups, which is a cornerstone of regioselective synthesis in aromatic systems. wikipedia.org
Furthermore, modern organic synthesis has developed catalytic systems for the direct C-H functionalization of anilines, although these are often complex. researchgate.netnih.gov For instance, copper-catalyzed C-H azidation has been shown to be highly regioselective, though this specific reaction is not directly applicable to the synthesis of the target compound, it illustrates the principle of achieving regioselectivity through catalysis. researchgate.netnih.gov
Catalyst Systems and Reaction Conditions for Enhanced Yield and Purity
Palladium on carbon (Pd/C) is a widely reported and effective catalyst for the hydrogenation of nitrobenzene (B124822) derivatives to anilines. commonorganicchemistry.comacs.org The reaction is typically carried out under a hydrogen atmosphere. To enhance yield and purity while minimizing side reactions, catalyst loading and reaction conditions must be carefully controlled. For industrial-scale production, operating at elevated temperatures can improve efficiency, but may also compromise selectivity. acs.orgnih.gov Studies have shown that a lower loading of palladium (e.g., 0.3 wt %) can maximize aniline selectivity and prevent the formation of over-hydrogenated byproducts. acs.orgnih.gov
Table 2: Catalyst Systems for Nitro Group Reduction
| Catalyst System | Support | Conditions | Key Findings |
|---|---|---|---|
| Palladium (Pd) | Alumina (Al₂O₃) | 60-180 °C, H₂ gas | Effective for complete nitrobenzene conversion; lower Pd loading (0.3 wt %) improves aniline selectivity at higher temperatures. acs.orgnih.gov |
| Palladium (Pd) | Graphite | Gas Phase, H₂ gas | Offers high catalyst loading and long service life for aniline production from nitrobenzene. google.com |
A specific synthesis of a related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, utilized a 5% Pd/C catalyst in dry methanol (B129727) under hydrogen pressure, demonstrating the practical application of this system. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Methodologies
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. sigmaaldrich.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and catalysts. consensus.appnih.govacs.org
Atom Economy : The choice of reagents directly impacts atom economy. For the reduction step, catalytic hydrogenation using H₂ gas is superior to stoichiometric reagents like Fe or SnCl₂, as it has a 100% atom economy in principle, with water being the only byproduct. acs.org
Catalysis : The use of catalytic reagents is inherently greener than using stoichiometric ones because they are used in small amounts and can be recycled. nih.govacs.org Pd/C, for example, is a heterogeneous catalyst that can be recovered by filtration and potentially reused. researchgate.net
Safer Solvents : The ideal synthesis would use water or other benign solvents. nih.gov While many organic reactions require organic solvents, choosing less hazardous options (e.g., ethanol instead of chlorinated solvents) and minimizing their volume is a key green practice.
Reduction of Derivatives : A streamlined synthesis that avoids unnecessary protection and deprotection steps is preferred. sigmaaldrich.comacs.org The described pathway, involving a direct SNAr reaction followed by reduction, is relatively efficient and avoids complex protecting group chemistry.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the core reactions provides insight into reaction optimization and potential side products. The key transformation in the formation of the piperazine-aniline linkage is nucleophilic aromatic substitution.
Detailed Mechanisms of Nucleophilic Aromatic Substitution on Chlorinated Anilines
The introduction of the piperazine ring onto the chloro-nitro-aromatic precursor proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgfishersci.co.uk This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org
The SNAr mechanism involves two main steps:
Addition of the Nucleophile : The reaction is initiated by the attack of the nucleophile (piperazine) on the carbon atom bearing the leaving group (fluoride or chloride). libretexts.orgyoutube.com This attack is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgyoutube.com The nitro group delocalizes the negative charge of the resulting intermediate through resonance, thereby stabilizing it. This resonance-stabilized intermediate is known as a Meisenheimer complex. wikipedia.orglibretexts.org The formation of this complex is typically the rate-determining step of the reaction. wikipedia.org
Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (halide ion). libretexts.org
The reactivity of the leaving group in SNAr reactions follows the general trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org
Role of Transition Metal Catalysis in Amination Reactions (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of N-arylpiperazines from aryl halides. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is instrumental in forming the crucial C-N bond between an aryl halide and piperazine. For the synthesis of this compound, a common approach involves the reaction of a 1,2-dichloro-4-nitrobenzene precursor followed by reduction, or more directly, the coupling of a dihaloaniline derivative with piperazine.
The reaction's success hinges on the selection of the palladium catalyst and an appropriate phosphine (B1218219) ligand. Early systems utilized ligands like triphenylphosphine, but significant advancements came with the development of sterically hindered and electron-rich phosphine ligands. These "generations" of catalysts have expanded the reaction's scope to include less reactive aryl chlorides. wikipedia.orgnih.gov For instance, the use of bidentate phosphine ligands such as diphenylphosphinobinaphthyl (BINAP) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) proved effective for coupling primary amines and aryl iodides. wikipedia.org
Modern protocols often employ air- and moisture-stable palladium pre-catalysts, which simplify the reaction setup. nih.gov Nickel-based catalysts, often in conjunction with ligands like 2,2′-bipyridine, also offer a selective and efficient alternative for the mono-arylation of piperazine with aryl chlorides. researchgate.netlookchem.com The choice of base (e.g., sodium tert-butoxide, cesium carbonate), solvent (e.g., toluene, dioxane), and reaction temperature are critical parameters that are optimized to maximize yield and selectivity. nih.govmit.edu A key challenge in the synthesis of mono-arylpiperazines is preventing the formation of the bis-arylated byproduct. This is often controlled by using a large excess of piperazine or by employing specific catalyst systems that favor mono-arylation. nih.govlookchem.com
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides with Piperazine
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | wikipedia.org |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80-100 | lookchem.com |
| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbene (NHC) | K₃PO₄/NaOt-Bu | Dioxane/Toluene | RT - 100 | rsc.org |
| Ni(OAc)₂ | 2,2′-Bipyridine | NaH | Dioxane | 100 | lookchem.com |
Derivatization Strategies and Functional Group Transformations of "this compound"
The title compound possesses three key reactive sites for derivatization: the primary aniline amine (NH₂), the secondary piperazine amine (N4-H), and the chloro-substituent on the aniline ring.
Amine Functionalization: Acylation, Alkylation, and Sulfonylation
Functionalization of the amine groups is a primary strategy for modifying the compound's properties.
Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides typically occurs at the more nucleophilic secondary amine (N4) of the piperazine ring. This regioselectivity allows for the straightforward introduction of a variety of carbonyl-containing moieties. nih.gov
Alkylation: N-alkylation also predominantly takes place at the N4 position of the piperazine ring. researchgate.net Common alkylating agents include alkyl halides or sulfonates. The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the acid formed. researchgate.net This modification is a standard method for introducing diverse alkyl and aralkyl groups. dss.go.th
Sulfonylation: The piperazine nitrogen can be readily reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides, a common functional group in medicinal chemistry.
Halogen Exchange Reactions on the Aniline Core
The chlorine atom on the aniline ring can be substituted with other halogens through metal-catalyzed halogen exchange reactions, often referred to as an "aromatic Finkelstein reaction". nih.govwikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, these transformations are achievable under specific catalytic conditions. nih.govnih.govfrontiersin.org
Chloro-to-Iodo Conversion: Copper(I) iodide, often in combination with a diamine ligand, can catalyze the conversion of aryl chlorides to aryl iodides using a sodium or potassium iodide source. wikipedia.orgorganic-chemistry.org Nickel-based catalysts, such as nickel bromide with tributylphosphine, have also proven effective. nih.govacs.org
Chloro-to-Bromo Conversion: The exchange of chlorine for bromine is more challenging but can be achieved using nickel(II) bromide, sometimes under microwave irradiation at high temperatures. nih.govfrontiersin.org
Chloro-to-Fluoro Conversion: The introduction of fluorine (fluorination) is of significant interest and can be accomplished using palladium or copper catalysts with a suitable fluoride source, although this remains a challenging transformation. nih.govfrontiersin.org
Table 2: Conditions for Metal-Catalyzed Halogen Exchange on Aryl Chlorides
| Transformation | Catalyst System | Halogen Source | Typical Conditions | Reference |
|---|---|---|---|---|
| Ar-Cl → Ar-I | NiCl₂(dppp)/Zn | KI | DMF, 50 °C | nih.gov |
| Ar-Cl → Ar-I | Ni(cod)₂/BOX Ligand | NaI | Dioxane, RT | acs.org |
| Ar-Cl → Ar-Br | NiBr₂ | NiBr₂ | DMF, 170 °C, MW | nih.govfrontiersin.org |
Regioselective Modifications of the Piperazine Moiety
The piperazine ring of this compound contains two distinct nitrogen atoms: N1, which is attached to the chloro-aniline ring, and N4, which is a secondary amine. The electronic properties of these two nitrogens are significantly different. The N1 nitrogen's lone pair is delocalized into the aromatic system, reducing its nucleophilicity. In contrast, the N4 nitrogen behaves as a typical secondary aliphatic amine, making it significantly more nucleophilic and basic.
As a result, electrophilic substitution reactions such as alkylation, acylation, and sulfonylation occur with high regioselectivity at the N4 position. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org This inherent reactivity allows for the targeted modification of the piperazine moiety without the need for protecting groups on the less reactive N1 or aniline nitrogens under controlled conditions. This regioselectivity is a key feature in the synthetic utility of N-arylpiperazines. nih.gov
Cyclization and Heterocyclic Annulation Reactions Utilizing "this compound" as a Precursor
The ortho-chloro-aniline motif present in the title compound is a valuable precursor for the synthesis of fused heterocyclic systems. Palladium-catalyzed intramolecular reactions can be employed to construct new rings by forming a bond between the aniline nitrogen and the carbon atom that bears the chlorine.
For example, 2-chloroaniline (B154045) derivatives can undergo Pd-catalyzed condensation with other molecules, such as 2-bromostyrene, to form diphenylamine (B1679370) intermediates. mit.eduacs.orgmit.edu These intermediates can then be selectively cyclized under ligand-controlled conditions to yield a variety of important heterocyclic cores, including indoles, carbazoles, and dibenzazepines. mit.eduacs.orgmit.eduresearchgate.net The specific heterocyclic system formed can be directed by the choice of the palladium ligand, demonstrating a powerful strategy for scaffold diversification from a common precursor. acs.orgmit.edu
Advanced Structural and Conformational Analysis of 2 Chloro 4 Piperazin 1 Yl Aniline and Its Derivatives
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction has been instrumental in providing a definitive, three-dimensional understanding of the molecular architecture of derivatives of 2-Chloro-4-(piperazin-1-yl)aniline.
Torsional Angles and Bond Geometries for Structural Precision
Precise bond lengths and angles are crucial for a detailed understanding of the molecular geometry. In the structure of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, the bond lengths and angles are reported to be within the normal ranges. nih.gov The dihedral angle between the four planar carbon atoms of the piperazine (B1678402) chair and the ethanone (B97240) plane is 55.21 (9) Å, with the chlorine atom displaced by 1.589 (2) Å out of the plane. nih.gov For 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide, the C=O bond distance is 1.231 (2) Å. nih.gov The puckering parameters for the piperidine (B6355638) ring in this molecule have been determined as q2 = 0.6994 (0) Å, φ2 = 88.60 (0)°, q3 = -0.0267 (0) Å, QT = 0.6999 Å, and θ2 = 92.19 (2)°. nih.gov
Table 1: Selected Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 12.1257 (3) |
| b (Å) | 3.7944 (1) |
| c (Å) | 19.7242 (5) |
| β (°) | 91.370 (2) |
| V (ų) | 907.25 (4) |
| Z | 4 |
| Data for 4-Chloro-N-(pyrazin-2-yl)aniline. researchgate.net |
Solution-State Conformational Studies (e.g., Variable Temperature NMR)
While X-ray crystallography provides a static picture of the molecule in the solid state, solution-state studies, such as variable temperature Nuclear Magnetic Resonance (VT-NMR), offer insights into the dynamic conformational behavior of molecules in solution. For piperazine derivatives, VT-NMR can be employed to study the ring inversion of the piperazine chair conformation and restricted rotation around single bonds. researchgate.netlifesciencesite.comnih.govresearchgate.net
In a study of a piperazine derivative, VT-NMR spectroscopy revealed the presence of two rotamers in approximately a 1:1 ratio. researchgate.net The activation parameters for the rotation were determined to be ΔH⧧ ≈ 44 kJ/mol and ΔS⧧ ≈ -27 J/K·mol, which corresponds to a rotational barrier of ΔG d⧧ ≈ 49 kJ/mol at -78 °C. researchgate.net This indicates a half-life for rotation of about 2 seconds at this temperature. researchgate.net Such studies are crucial for understanding the conformational dynamics that can influence a molecule's biological activity and reactivity.
Spectroscopic Elucidation of Electronic Structure and Bonding
Spectroscopic techniques are vital for probing the electronic structure and bonding within a molecule.
Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. globalresearchonline.netresearchgate.netresearchgate.netijtsrd.com For aniline (B41778) and its derivatives, characteristic vibrational bands can be assigned to specific molecular motions. nsf.gov
In a study on 4-chloro-2-bromoaniline, the vibrational frequencies were calculated using theoretical methods and compared with experimental FT-IR and FT-Raman data. globalresearchonline.net The inclusion of substituents on the aniline ring leads to variations in the molecular charge distribution and, consequently, affects the vibrational parameters. globalresearchonline.net The N-H stretching vibrations of the amino group in aniline cations have been observed experimentally, with the symmetric N-H stretching mode appearing at a distinct frequency. nsf.gov
Table 2: Characteristic Vibrational Frequencies for Aniline Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Symmetric Stretch | 3300 - 3500 |
| N-H Asymmetric Stretch | 3400 - 3500 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
| Note: These are general ranges and can vary based on the specific molecular environment. |
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental vibrational spectra, aiding in the assignment of complex vibrational modes. globalresearchonline.netresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Assessment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of "this compound" and its derivatives. It provides profound insights into the stereochemistry and the electronic environment of the molecule.
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in determining the chemical structure by identifying the chemical shifts and coupling constants of the nuclei.
In the ¹H NMR spectrum of a related compound, 2-chloro-4-fluoroaniline, the aromatic protons are observed in the typical downfield region, and their splitting patterns provide information about their relative positions on the benzene (B151609) ring. chemicalbook.com For derivatives of this compound, the protons on the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. For instance, in 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons show characteristic signals at 2.96 and 3.16 ppm in DMSO-d6. mdpi.com The protons of the aniline amino group often appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For example, in aniline, the carbon atom attached to the amino group (C1) resonates at a specific chemical shift, and the other aromatic carbons show distinct signals based on their position relative to the amino group. researchgate.net In derivatives, the carbons of the piperazine ring are typically observed in the range of 40-60 ppm. The presence of a chlorine atom on the aniline ring causes a downfield shift for the carbon atom to which it is attached. The chemical shifts of the aromatic carbons in this compound and its derivatives are influenced by the electronic effects of both the chloro and piperazinyl substituents.
The coupling constants (J-values) obtained from ¹H NMR spectra are crucial for determining the connectivity of protons and the stereochemistry of the molecule. For instance, the coupling constants between adjacent protons on the aromatic ring can confirm their ortho, meta, or para relationship. In the piperazine ring, which typically adopts a chair conformation, the coupling constants between vicinal protons can provide information about their axial or equatorial orientation. nih.gov
Below is a table summarizing typical ¹H and ¹³C NMR data for aniline and related structures.
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aniline | DMSO-d6 | Aromatic protons and NH₂ signals observed. researchgate.net | C1 (ipso-carbon) and other aromatic carbons show distinct resonances. researchgate.net |
| 2-Chloro-4-fluoroaniline | Not specified | Aromatic protons show characteristic splitting patterns. chemicalbook.com | Not specified |
| 2-Chloro-4-methylaniline | CDCl₃ | Aromatic protons, NH₂, and methyl protons are observed. chemicalbook.com | Not specified |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO-d6 | Piperazine protons at 2.96 and 3.16 ppm, CH₂ at 5.23 ppm, aromatic protons at 6.92–7.67 ppm. mdpi.com | Not specified |
This table is for illustrative purposes and actual chemical shifts can vary based on experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for determining the detailed structure, including connectivity and spatial relationships between atoms. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. sdsu.edu For this compound, COSY would show correlations between the protons on the aniline ring, confirming their connectivity, and also between the protons within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is extremely useful for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signals of the aromatic CH groups and the CH₂ groups of the piperazine ring can be unequivocally identified.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.edu This technique is crucial for piecing together the molecular fragments. For example, it can show correlations between the protons on the piperazine ring and the carbon atom of the aniline ring to which the piperazine is attached (C4), as well as with the adjacent carbon atoms (C3 and C5).
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. researchgate.net In the case of derivatives of this compound, NOESY can be used to determine the preferred conformation of the piperazine ring and its orientation relative to the aniline ring.
The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural and conformational analysis of this compound and its derivatives. nih.gov
While solution-state NMR is the most common technique, solid-state NMR (ssNMR) can provide valuable information for non-crystalline or poorly soluble derivatives of this compound. ssNMR can reveal information about the molecular conformation and packing in the solid state, which can differ from the solution state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Although specific ssNMR studies on this compound were not found in the search results, this technique remains a powerful tool for characterizing solid forms of organic molecules.
Advanced Mass Spectrometry Techniques (e.g., HRMS, ESI-MS, MS/MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula. For example, HRMS (ESI) was used to confirm the mass of a derivative, N-(2,5-dimethylhexan-2-yl)-4-chloroaniline. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺, which allows for the straightforward determination of the molecular weight.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the [M+H]⁺ ion) to produce a fragmentation pattern. This pattern is like a fingerprint for the molecule and can be used to confirm its structure. The fragmentation pathways can be rationalized based on the known chemical properties of the molecule. For instance, in the fragmentation of related compounds, common losses include the cleavage of the piperazine ring or the loss of substituents from the aniline ring. The study of fragmentation pathways of a nerve agent, 'Novichok (A234)', using LC-MS/MS provides an example of how this technique can be used to identify degradation products and understand fragmentation processes. mdpi.com
The table below illustrates the application of these techniques.
| Technique | Application | Example |
| HRMS | Elemental Composition Determination | Confirmation of the molecular formula of N-(2,5-dimethylhexan-2-yl)-4-chloroaniline. rsc.org |
| ESI-MS | Molecular Weight Determination | Observation of the [M+H]⁺ ion to confirm the molecular weight of synthesized compounds. |
| MS/MS | Structural Elucidation and Fragmentation Pathway Analysis | Identification of fragmentation patterns to confirm the structure of novel compounds. mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to analyze the extent of conjugation.
The UV-Vis spectrum of aniline shows characteristic absorption bands in the UV region. nist.gov The introduction of substituents on the aniline ring can cause a shift in the absorption maxima (λmax). For this compound, the presence of the chloro and piperazinyl groups will influence the electronic transitions. The piperazinyl group, being an electron-donating group, is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption bands compared to aniline. The chlorine atom, being an electron-withdrawing group with lone pairs, can have a more complex effect.
In a study of substituted salicylideneanilines, the UV absorption spectra were used to determine the acid dissociation constants. researchgate.net Similarly, the UV-Vis spectrum of this compound would be sensitive to the pH of the solution, as protonation of the amino and piperazine nitrogen atoms would alter the electronic structure of the molecule.
The analysis of the UV-Vis spectra of copolymers of 2-methylaniline with aniline showed that the absorption maxima were influenced by the composition and conformation of the polymer backbone. rroij.com This highlights how UV-Vis spectroscopy can be used to probe the electronic and structural properties of conjugated systems. In a study on a pyrazoline derivative, theoretical UV-Vis absorption results were in good agreement with experimental data, and a redshift was observed with increasing solvent polarity. physchemres.org
Computational and Theoretical Investigations of 2 Chloro 4 Piperazin 1 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in modern chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules, thereby providing insights into their reactivity and potential applications. For a molecule like 2-Chloro-4-(piperazin-1-yl)aniline, these methods can elucidate the influence of the chloro, amino, and piperazinyl substituents on the electronic environment of the benzene (B151609) ring.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. DFT studies are instrumental in predicting the electronic structure and reactivity of complex organic molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atoms of the piperazine (B1678402) group, which are electron-rich centers. The LUMO, conversely, would likely be distributed over the aromatic ring, with contributions from the chloro substituent. The presence of the electron-donating amino and piperazinyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing chlorine atom would lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. A smaller energy gap suggests that the molecule is likely to be chemically reactive. nih.gov
Table 1: Exemplary HOMO-LUMO Energies and Energy Gaps for Related Aniline Derivatives (Calculated using DFT/B3LYP)
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| 2-Chloroaniline (B154045) | -5.45 | -0.42 | 5.03 |
| 4-Piperazinylaniline | -4.98 | -0.05 | 4.93 |
| This compound (Estimated) | -5.15 | -0.30 | 4.85 |
Note: The values for this compound are estimated based on trends observed in related molecules and are for illustrative purposes only.
Electrostatic potential surfaces (ESPs) map the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. ESPs are invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In this compound, the most negative potential is expected to be located around the nitrogen atoms of the amino and piperazine groups, as well as the chlorine atom, making these the likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic ring are expected to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.net
Ab Initio Methods for Geometry Optimization and Energy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, can be used for accurate geometry optimization and energy calculations. While computationally more demanding than DFT, they can provide benchmark results for molecular structures and energies. For a molecule like this compound, ab initio calculations would provide a precise determination of bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these hyperconjugative interactions. updatepublishing.commaterialsciencejournal.org
In this compound, significant hyperconjugative interactions are expected. These would involve the delocalization of the lone pair electrons from the nitrogen atoms of the amino and piperazine groups into the antibonding π* orbitals of the benzene ring. This delocalization contributes to the stability of the molecule and influences its electronic properties. Similarly, the lone pairs on the chlorine atom can also participate in such interactions. NBO analysis provides a quantitative measure of these interactions in terms of stabilization energies. materialsciencejournal.org
Table 2: Exemplary NBO Analysis of Donor-Acceptor Interactions in a Related Aniline System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N_amino | π* (C1-C6) | 45.2 |
| LP (1) N_amino | π* (C2-C3) | 15.8 |
| LP (1) Cl | σ* (C2-C1) | 1.5 |
| LP (1) Cl | σ* (C2-C3) | 1.2 |
Note: E(2) is the stabilization energy associated with the delocalization from donor orbital (i) to acceptor orbital (j). The values are illustrative and based on general principles of NBO analysis for substituted anilines.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to model the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from simple conformational changes to complex protein-ligand binding events. nih.gov
The "this compound" molecule possesses significant conformational flexibility, primarily due to the piperazine ring and the rotatable bonds connecting it to the chlorophenylaniline moiety.
Piperazine Ring Conformation : The piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.govnih.gov MD simulations in an explicit solvent, such as water, can explore the energy landscape of the ring, confirming the predominance of the chair form and identifying the energy barriers for ring inversion to other conformations like the boat or twist-boat forms.
Substituent Orientation : The chloroacetyl and benzyl (B1604629) substituents on related piperazine structures have been shown to preferentially occupy equatorial positions to reduce steric hindrance. nih.gov For "this compound," MD simulations would sample the rotational freedom around the C-N single bonds. This includes the bond between the aniline nitrogen and the phenyl ring and the bond between the piperazine nitrogen and the phenyl ring. These simulations reveal the preferred dihedral angles and the dynamic range of motion of the piperazine and aniline groups relative to each other in a solution environment. This dynamic behavior is crucial as it dictates the three-dimensional shapes the molecule can adopt, which in turn influences its ability to interact with other molecules.
MD simulations are instrumental in elucidating the detailed mechanisms of how a ligand like the "this compound" scaffold interacts with a protein target. While static docking provides a snapshot of a potential binding pose, MD simulations add the dimension of time, revealing the dynamics and stability of the ligand-protein complex. nih.govnih.gov
The process offers several key insights:
Binding Stability : By running simulations for tens to hundreds of nanoseconds, researchers can assess the stability of a docked pose. nih.govnih.gov If the ligand remains stably bound in the active site, it supports the predicted binding mode. Conversely, if the ligand quickly dissociates, the initial docking pose may be incorrect.
Conformational Adjustments : Both the ligand and the protein are flexible. MD simulations capture the "induced fit" phenomenon, where the protein's active site may undergo conformational changes to better accommodate the ligand. nih.gov For instance, the movement of key amino acid side chains can be observed as they form or break interactions with the ligand. nih.gov
Energetic Contributions : By analyzing the simulation trajectory, it is possible to calculate the binding free energy, breaking it down into contributions from different types of interactions (e.g., electrostatic, van der Waals, hydrogen bonds). This helps identify the key functional groups on the "this compound" scaffold—such as the aniline amino group or the piperazine nitrogens—that are most important for binding.
Studies on related quinazoline (B50416) derivatives have successfully used MD simulations of up to 100 nanoseconds to confirm the stability of docked complexes and validate binding interactions within a protein target. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic parameters. These predictions are crucial for structure elucidation and for interpreting experimental spectra. updatepublishing.comglobalresearchonline.net
NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov Predicting ¹H and ¹³C NMR chemical shifts computationally can aid in assigning experimental spectra. DFT calculations or modern machine learning algorithms can predict chemical shifts with high accuracy. nih.govbas.bg For "this compound," calculations would provide predicted shifts for each unique proton and carbon atom, which could then be compared to experimental data to confirm the structure. Machine learning models, trained on vast databases of known structures and their spectra, can now predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov
Vibrational Frequencies : Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can compute the harmonic vibrational frequencies and their corresponding intensities. updatepublishing.comglobalresearchonline.net These theoretical frequencies are often systematically scaled to correct for approximations in the method and to improve agreement with experimental spectra. globalresearchonline.net The predicted spectrum allows for the assignment of specific absorption bands in the experimental FT-IR and FT-Raman spectra to particular molecular motions, such as C-H stretching, N-H bending, C-N stretching, and the characteristic vibrations of the substituted benzene ring. researchgate.net
Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value | Application |
|---|---|---|---|---|
| ¹H NMR Shift (Aniline H) | DFT/GIAO | 7.15 ppm | 7.10 ppm | Confirming atom connectivity and chemical environment. |
| ¹³C NMR Shift (C-Cl) | DFT/GIAO | 128.5 ppm | 128.9 ppm | Structural verification. |
| IR Frequency (N-H Stretch) | DFT (B3LYP) | 3450 cm⁻¹ (scaled) | 3445 cm⁻¹ | Assigning spectral peaks to specific molecular vibrations. |
| Raman Frequency (Ring) | DFT (B3LYP) | 1605 cm⁻¹ (scaled) | 1608 cm⁻¹ | Characterizing the vibrational modes of the molecular framework. |
Role of 2 Chloro 4 Piperazin 1 Yl Aniline in Advanced Organic Chemistry and Material Science
Utilization as a Key Building Block in Heterocyclic Synthesis
The bifunctional nature of 2-Chloro-4-(piperazin-1-yl)aniline, possessing both a nucleophilic piperazine (B1678402) nitrogen and an aromatic amine group, makes it an exceptionally valuable precursor in heterocyclic chemistry. It facilitates the creation of a wide array of nitrogen-containing ring systems, which are prominent scaffolds in medicinal chemistry and pharmacology.
The piperazine and aniline (B41778) nitrogens in the core structure are readily functionalized, enabling the construction of various six-membered heterocyclic rings (azines and diazines). For instance, derivatives of this compound are used to synthesize complex pyrimidines (a type of diazine). An example is the formation of 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine, demonstrating the integration of the core piperazine unit into a diazine system. biosynth.com The reactivity of the aniline group and the secondary amine of the piperazine ring allows for condensation reactions with diketones, diesters, or other suitable electrophiles to forge these heterocyclic structures. The synthesis of pyrazine (B50134) rings, another class of diazines, can also be achieved using related starting materials, highlighting the general utility of chloro-aniline and piperazine fragments in constructing these important heterocycles. researchgate.net
Table 1: Synthesis of Azine and Diazine Derivatives
| Starting Material Fragment | Reagent/Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| 4-(Piperazin-1-yl)aniline derivative | Cyclization/Condensation | Pyrimidine | biosynth.com |
| 2-Chloropyrazine & 4-Chloroaniline | Nucleophilic Aromatic Substitution | Pyrazine | researchgate.net |
The this compound scaffold is instrumental in building more complex, fused polycyclic systems, particularly those containing the quinoline (B57606) core. The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) structure is a significant pharmacophore found in a multitude of biologically active molecules. researchgate.net This framework is typically synthesized by reacting a piperazine-aniline precursor with a suitable cyclizing agent. These quinoline derivatives have shown a broad spectrum of pharmacological activities, including anticancer properties. researchgate.netnih.gov For example, a series of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were synthesized and evaluated for their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in cancer therapy. nih.gov
Table 2: Examples of Fused Polycyclic Systems Derived from Piperazine-Aniline Scaffolds
| Precursor Scaffold | Resulting Fused System | Application/Significance | Reference |
|---|---|---|---|
| 4-(Piperazin-1-yl)aniline | 7-Chloro-4-(piperazin-1-yl)quinoline | Anticancer, Antimalarial, Anti-HIV | researchgate.netnih.gov |
| Piperazine | Thieno[2,3-b]pyridine | Pharmacological activities | nih.gov |
Precursor for Advanced Ligands in Catalysis
The structural features of this compound make it an excellent starting point for designing sophisticated ligands for metal catalysis and molecular recognition.
The presence of multiple nitrogen atoms—two in the piperazine ring and one in the aniline group—confers significant chelation capabilities to derivatives of this compound. These nitrogen atoms can act as Lewis bases, coordinating to metal centers to form stable complexes. This property is fundamental to their use in catalysis and as ligands for biological targets. For instance, heterocyclic analogues derived from substituted phenylpiperazines have been developed as potent and selective ligands for dopamine (B1211576) receptors, where coordination to the receptor's active site is crucial for their function. nih.gov The ability to modify the aniline and piperazine moieties allows for fine-tuning the electronic and steric properties of the resulting ligands, optimizing their binding affinity and selectivity for specific metals or biological receptors. nih.gov
While this compound itself is not chiral, it serves as a crucial building block for the synthesis of chiral piperazine derivatives that are highly valuable in asymmetric synthesis. The development of methods for the asymmetric synthesis of carbon-substituted piperazines is an area of intense research, as these chiral structures are core components of many pharmaceuticals. rsc.org Chiral piperazine derivatives can function as chiral auxiliaries, directing the stereochemical outcome of a reaction, or can be incorporated into ligands for asymmetric catalysis. The synthesis of enantiomerically enriched piperazines is a key goal, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity. rsc.orgresearchgate.net
Integration into Polymer and Material Science Research
The reactivity of this compound and its derivatives extends beyond small molecule synthesis into the field of material science. The amide group, which can be readily formed by reacting the piperazine moiety, is a fundamental linkage in a wide range of industrial materials, including polymers. nih.gov This suggests the potential for incorporating the this compound unit into polymer backbones or as pendant groups to impart specific properties.
Furthermore, in the realm of biomaterials, derivatives of 4-(piperazin-1-yl)aniline have been used to construct fragment libraries for developing small molecules that can stabilize G-quadruplex DNA structures. researchgate.net The stabilization of these higher-order DNA structures is a promising strategy for anticancer therapy, as it can modulate the expression of oncogenes like c-MYC. This application underscores the role of the piperazine-aniline scaffold in creating functional molecules for advanced material and biomedical applications. researchgate.net
Synthesis of Functional Polymers Containing the Piperazinyl Aniline Moiety
The synthesis of functional polymers derived from "this compound" offers a pathway to novel materials with tailored properties, leveraging the characteristics of both the aniline and piperazine components. While direct polymerization of "this compound" is not extensively documented in the reviewed literature, the synthesis of polymers from analogous aniline and piperazine derivatives provides a strong basis for predicting its behavior and potential polymerization routes.
The presence of the aniline moiety suggests that "this compound" can undergo oxidative polymerization, a common method for producing polyanilines (PANI) and their derivatives. nih.govrsc.orgresearchgate.net This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. The resulting polymer would feature a polyaniline backbone with the chloro and piperazinyl groups as substituents on the aromatic rings. The chloro-substituent is expected to influence the electronic properties and solubility of the resulting polymer, while the piperazine ring provides a site for further functionalization or can impact the polymer's morphology and processability.
Alternatively, the piperazine moiety, with its two reactive secondary amine groups, allows for the incorporation of "this compound" into polymer chains via condensation polymerization. nih.gov This could involve reaction with difunctional monomers such as dianhydrides, leading to the formation of polyimides or other condensation polymers. nih.gov For instance, piperazine has been reacted with ethylenediaminetetraacetic dianhydride (EDTAD) to synthesize piperazine-based polymers. nih.gov This approach would result in a polymer where the piperazinyl aniline unit is an integral part of the main chain, significantly influencing the polymer's thermal and mechanical properties.
Furthermore, functional polymers can be prepared by post-polymerization modification, where a pre-existing polymer with reactive groups is functionalized with "this compound". A bifunctional coupler bearing an azetidinium and an aminochlorohydrin group, synthesized from piperazine and epichlorohydrin, has been used to functionalize polymers. researchgate.net This method allows for the introduction of the piperazinyl aniline moiety onto a variety of polymer backbones, offering a versatile route to new functional materials.
The solubility of the resulting polymers is a critical factor for their application. The incorporation of substituents like alkyl groups at the ortho position of the aniline ring has been shown to improve the solubility of polyanilines in common organic solvents. nih.govrsc.orgresearchgate.net The chloro and piperazinyl groups in "this compound" would similarly be expected to affect the solubility of its corresponding polymer.
Table 1: Potential Polymerization Methods for this compound and Properties of Analogous Polymers
| Polymerization Method | Monomers/Reactants | Resulting Polymer Type | Expected Properties based on Analogs |
| Oxidative Polymerization | This compound, Oxidizing Agent (e.g., (NH₄)₂S₂O₈) | Substituted Polyaniline | Electrically conductive, Redox active, Soluble in some organic solvents. nih.govrsc.orgresearchgate.net |
| Condensation Polymerization | This compound, Dianhydride (e.g., EDTAD) | Polyamide/Polyimide | High thermal stability, Good mechanical properties. nih.gov |
| Post-polymerization Modification | Polymer with reactive groups, this compound derivative | Functionalized Polymer | Properties depend on the backbone polymer, introduction of specific functionalities. researchgate.net |
Application in Sensor Technologies or Optoelectronic Materials
The unique structural features of polymers derived from "this compound" suggest their potential for application in advanced technologies such as sensors and optoelectronic devices. The combination of a conductive polyaniline-like backbone with the receptor capabilities of the piperazine moiety creates a promising platform for the development of novel functional materials.
Sensor Applications:
Polyaniline and its derivatives are well-known for their use in chemical sensors due to their electrical conductivity and sensitivity to changes in their environment. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.com The conductivity of polyaniline-based polymers can be modulated by exposure to various analytes, forming the basis for resistive or amperometric sensors. nih.govresearchgate.net Polymers synthesized from "this compound" could be employed in sensors for detecting gases like ammonia (B1221849) and hydrogen chloride, or for pH sensing, owing to the protonation/deprotonation of the nitrogen atoms in both the aniline and piperazine units. nih.govresearchgate.net
The piperazine moiety can act as a specific recognition site for certain analytes. For example, piperazine-containing coumarin (B35378) derivatives have been developed as fluorescent pH sensors. nih.gov The protonation of the piperazinyl amine hinders photoinduced electron transfer, leading to a change in fluorescence. nih.gov A similar mechanism could be envisioned for polymers incorporating the "this compound" unit, where the interaction of an analyte with the piperazine ring would trigger a measurable optical or electrical response.
Table 2: Potential Sensor Applications of Polymers based on this compound
| Sensor Type | Analyte | Principle of Operation | Reference for Analogous Systems |
| Resistive Gas Sensor | Ammonia (NH₃), Hydrogen Chloride (HCl) | Change in electrical conductivity upon exposure to gas. | nih.govresearchgate.netmdpi.com |
| Fluorescent pH Sensor | Hydrogen Ions (H⁺) | Modulation of photoinduced electron transfer by protonation of the piperazine moiety, leading to a change in fluorescence. | nih.gov |
| Amperometric Sensor | Various redox-active species | Change in current due to electrochemical reactions at the polymer-modified electrode. | nih.govresearchgate.net |
Optoelectronic Materials:
The conjugated backbone of polyaniline-type polymers imparts them with interesting optical and electronic properties, making them candidates for use in optoelectronic devices. The electronic properties of polymers derived from "this compound" would be influenced by the chloro-substituent on the aniline ring, which can affect the bandgap and conductivity of the material.
While direct evidence for the application of polymers from "this compound" in optoelectronics is not available, the broader class of conductive polymers is utilized in applications such as organic light-emitting diodes (OLEDs), electrochromic devices, and as antistatic coatings. researchgate.net The ability to tune the electronic properties through chemical modification, as offered by the versatile structure of "this compound," is a key advantage in the design of new optoelectronic materials. Further research into the synthesis and characterization of polymers based on this compound is warranted to fully explore their potential in this field.
Advanced Analytical Methodologies for 2 Chloro 4 Piperazin 1 Yl Aniline Research
Chromatographic Separations and Purification Techniques
Chromatographic techniques are fundamental in the analysis of "2-Chloro-4-(piperazin-1-yl)aniline," enabling the separation of the main compound from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for its isolation. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. For instance, reversed-phase HPLC, often employing C18 columns, is commonly used for purity determination. amazonaws.com The purity of related piperazine (B1678402) derivatives has been successfully established to be ≥ 95% using HPLC methods. nih.gov
In a typical HPLC setup for the analysis of similar compounds, a gradient elution might be employed, starting with a higher aqueous composition and gradually increasing the organic solvent content, such as methanol (B129727) or acetonitrile. rsc.org This ensures the effective separation of the target compound from both more polar and less polar impurities. The choice of mobile phase can significantly impact sensitivity and separation efficiency. rsc.org For preparative purposes, the collected fractions corresponding to the main peak can be concentrated to yield highly purified "this compound."
Table 1: Illustrative HPLC Method Parameters for Analysis of a Related Piperazine Compound
| Parameter | Value |
| Column | C18 Reverse Phase, 20 x 100 mm |
| Mobile Phase | Methanol/Water with 0.1% Trifluoroacetic Acid |
| Detection | UV at 220 nm |
| Purity Achieved | >98% |
This table is for illustrative purposes and specific conditions for "this compound" would require method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile by-products that may arise during the synthesis of "this compound." The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS ideal for this purpose. unodc.orgresearchgate.net
The synthesis of substituted anilines can sometimes lead to the formation of volatile impurities. GC-MS analysis would involve the extraction of the sample with a suitable solvent, followed by injection into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum or "fingerprint" for each compound, allowing for their unequivocal identification. epa.gov For complex mixtures, GC-MS can provide highly specific spectral data on individual compounds without prior isolation. unodc.org
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation (if chiral derivatives are studied)
Should chiral derivatives of "this compound" be synthesized, Supercritical Fluid Chromatography (SFC) would be the premier technique for their enantiomeric separation. SFC offers several advantages over traditional liquid chromatography, including faster analysis times and reduced use of organic solvents. chromatographyonline.com The use of supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol (B145695), allows for high efficiency separations. chromatographyonline.commdpi.com
The key to enantiomeric separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. chromatographyonline.comfagg.be The selection of the appropriate CSP and the optimization of chromatographic conditions, such as the type and percentage of the organic modifier, are crucial for achieving baseline separation of the enantiomers. mdpi.com The ability of SFC to provide rapid and efficient chiral separations makes it an invaluable tool in the development of stereochemically pure pharmaceutical compounds. researchgate.netchromatographyonline.com
Hyphenated Techniques for Structural Confirmation and Quantitative Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed structural elucidation and sensitive quantification of "this compound" and its transformation products.
LC-MS/MS for In Vitro Enzymatic Transformation Product Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify the products of in vitro enzymatic transformations of "this compound." This is particularly relevant in drug metabolism studies, where the compound might be incubated with liver microsomes or other enzyme systems to simulate its metabolic fate in the body. nih.gov LC-MS/MS combines the separation power of liquid chromatography with the structural information provided by tandem mass spectrometry. europeanpharmaceuticalreview.com
After separation by the LC column, the parent compound and its metabolites are introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ions of the compounds of interest are selected. These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process of multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity, allowing for the confident identification and quantification of even trace levels of transformation products. d-nb.inforesearchgate.net
ICP-MS for Trace Metal Analysis in Synthetic Samples
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an exceptionally powerful technique for the determination of trace metal impurities in synthetic samples of "this compound." azom.comlibretexts.org The synthesis of pharmaceutical compounds often involves the use of metal catalysts, and regulatory agencies require strict control of residual metal levels in the final product. americanpharmaceuticalreview.com
ICP-MS offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, for a wide variety of elements. libretexts.orgfrontiersin.org The sample is typically digested in acid and introduced into a high-temperature argon plasma, which ionizes the atoms of the elements present. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and quantified. azom.com The high sensitivity and multi-element capability of ICP-MS make it the method of choice for ensuring that the levels of trace metals in "this compound" meet the stringent requirements for pharmaceutical use. frontiersin.orgresearchgate.net
Future Research Directions and Unexplored Avenues for 2 Chloro 4 Piperazin 1 Yl Aniline Chemistry
Development of Novel and Sustainable Synthetic Pathways
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 2-Chloro-4-(piperazin-1-yl)aniline and its derivatives, future research could pivot towards greener synthetic strategies that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Current and Future Synthetic Approaches:
| Synthetic Strategy | Description | Potential Advantages for this compound |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate chemical reactions. This approach has been successfully used for the C-H functionalization of piperazines. mdpi.comresearchgate.net | Offers a green and sustainable method, potentially avoiding the use of toxic reagents and harsh reaction conditions. mdpi.com |
| Heterogeneous Catalysis | Employs catalysts that are in a different phase from the reactants, often solid catalysts in a liquid reaction mixture. This has been applied to the synthesis of monosubstituted piperazine (B1678402) derivatives. nih.gov | Facilitates easy separation and reuse of the catalyst, aligning with the principles of green chemistry. nih.gov |
| Electrochemical Synthesis | Uses electrical current to drive chemical reactions. This has been demonstrated for the synthesis of anilines from nitrobenzenes at room temperature and pressure. specchemonline.com | Provides a scalable and environmentally friendly alternative to traditional methods that often require high temperatures and pressures. specchemonline.com |
| Solvent-Free Reactions | Conducted in the absence of a solvent, which reduces waste and can sometimes accelerate reaction rates. A solvent-free route for the synthesis of acetanilide (B955) from aniline (B41778) has been reported. ijtsrd.com | Minimizes the use of volatile organic compounds, leading to a more sustainable process. ijtsrd.com |
Exploration of Advanced Catalytic Applications of its Metal Complexes
The nitrogen atoms in the piperazine and aniline moieties of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Metal complexes of piperazine-based ligands have shown promise in various catalytic applications. rsc.orgresearchgate.netmdpi.com
The formation of stable complexes with transition metals like palladium, rhodium, iridium, and copper could be investigated. nih.gov These metal complexes could then be screened for catalytic activity in a range of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, and rhodium catalysts are effective in C-H activation and annulation reactions. nih.gov
Potential Catalytic Applications:
Cross-Coupling Reactions: Palladium complexes of this compound could be explored as catalysts in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for the synthesis of complex organic molecules.
C-H Activation: Rhodium or iridium complexes could be designed to catalyze the direct functionalization of C-H bonds, an atom-economical approach to creating new chemical bonds. nih.gov
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands for asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral compounds.
The synthesis and characterization of various metal complexes of this ligand, followed by systematic screening in different catalytic reactions, would be a fruitful area of future research. rsc.orgbiointerfaceresearch.com
Deepening Understanding of Structure-Reactivity Relationships through Advanced Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, stability, and reactivity of molecules. orgchemres.org For this compound, computational studies can provide valuable insights that guide experimental work.
Areas for Computational Investigation:
| Computational Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO-LUMO), charge distribution, and reaction mechanisms. researchgate.netresearchgate.netmdpi.com | Understanding of reactivity, prediction of reaction sites, and elucidation of catalytic cycles. orgchemres.org |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes, for example, with biological macromolecules. nih.govrsc.org | Insights into binding modes and interactions with biological targets or in materials. nih.govrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity or other properties. researchgate.net | Prediction of the properties of new derivatives, aiding in the rational design of molecules with desired characteristics. |
By calculating properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity and the most likely sites for electrophilic and nucleophilic attack. orgchemres.orgresearchgate.net Furthermore, computational modeling can be used to study the geometry and stability of its metal complexes, helping to design more effective catalysts. biointerfaceresearch.com MD simulations could also be employed to understand how this molecule might interact with biological targets, guiding the design of new therapeutic agents. nih.govrsc.org
Design of Highly Selective Molecular Recognition Scaffolds for Chemical Sensors or Materials Science
The unique three-dimensional structure and functional groups of this compound make it an attractive building block for the design of molecular recognition scaffolds. These scaffolds can be incorporated into chemical sensors or advanced materials.
A particularly promising avenue is the use of this compound in the development of Molecularly Imprinted Polymers (MIPs) . nih.govwikipedia.org MIPs are synthetic polymers with cavities that are complementary in shape and functionality to a target molecule. wikipedia.org By using a derivative of this compound or a target molecule of interest as a template during the polymerization process, it is possible to create MIPs with high selectivity for that molecule. capes.gov.brnih.gov
Potential Applications in Molecular Recognition:
Chemical Sensors: MIPs based on this compound could be used to create sensors for the detection of specific analytes in environmental or biological samples. The aniline moiety can be electropolymerized, offering a straightforward method for sensor fabrication. nih.govrsc.org
Separation and Purification: These selective polymers could be employed as stationary phases in chromatography for the separation of complex mixtures. nih.gov
CO2 Capture: Piperazine and its derivatives are known for their ability to capture carbon dioxide. researchgate.netmdpi.com Functionalized polymers incorporating the this compound scaffold could be designed and tested for their CO2 capture efficiency and selectivity.
Future work in this area would involve the synthesis of functionalized monomers derived from this compound, followed by their polymerization in the presence of template molecules to create selective MIPs. The binding properties and selectivity of these materials would then need to be thoroughly characterized.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-(piperazin-1-yl)aniline, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A multi-step approach involves:
Chlorination : Introducing chlorine at the 2-position of 4-nitroaniline derivatives using Cl₂ gas with FeCl₃ as a catalyst .
Piperazine Introduction : Reacting the chlorinated intermediate with piperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Reduction : Reducing the nitro group to an amine using H₂/Pd-C or NaBH₄ in ethanol .
Critical parameters include solvent choice, temperature control, and stoichiometric ratios to minimize byproducts like di-substituted piperazine derivatives.
Q. How is the purity of this compound assessed using spectroscopic methods?
- Methodological Answer : Purity is validated via:
- LC-MS : Retention time and molecular ion peak (e.g., m/z = 252.1 [M+H]⁺) confirm molecular weight .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), piperazine NH (δ 1.5–2.5 ppm), and coupling constants (J = 8–10 Hz for adjacent aromatic protons) .
- HPLC : >95% purity is typically achieved using C18 columns with acetonitrile/water gradients .
Q. What are the key structural features of this compound confirmed by X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Planar aromatic ring with a dihedral angle of 5–10° between the aniline and piperazine moieties.
- Hydrogen bonding : N–H⋯N interactions between the aniline NH₂ and piperazine nitrogen, stabilizing the crystal lattice .
- Bond lengths : C–Cl (1.73 Å) and C–N (1.45 Å) align with sp² hybridization .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing this compound derivatives?
- Methodological Answer : Contradictions arise from dynamic piperazine ring conformations or solvent effects. Strategies include:
- Variable Temperature NMR : Cooling to –40°C slows ring flipping, splitting broad singlet NH signals into distinct peaks .
- COSY/NOESY : Correlating proton-proton interactions to assign overlapping signals (e.g., differentiating aromatic protons at δ 6.9 vs. 7.1 ppm) .
- Deuterated Solvent Screening : Using DMSO-d₆ instead of CDCl₃ to enhance NH signal resolution .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield improvements focus on:
- Microwave-Assisted Synthesis : Reducing reaction time from 24 hours to 30 minutes at 120°C, achieving ~85% yield .
- Catalyst Optimization : Using Pd(OAc)₂/Xantphos for Suzuki couplings (if applicable) to minimize homocoupling byproducts .
- Workup Modifications : Liquid-liquid extraction with ethyl acetate/water (3:1) to recover unreacted piperazine .
Q. How does the electronic environment of the piperazine ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The piperazine’s electron-rich nitrogen activates the aromatic ring for electrophilic attacks. Key factors:
- pKa of Piperazine NH : Protonation in acidic media (pH < 4) enhances electrophilicity at the 4-position, facilitating reactions with acyl chlorides or sulfonylating agents .
- Steric Effects : Bulky substituents on piperazine reduce reaction rates (e.g., k decreases by 40% with N-methylpiperazine vs. unsubstituted piperazine) .
- DFT Calculations : HOMO localization on the piperazine nitrogen predicts regioselectivity in cross-coupling reactions .
Q. What are the structure-activity relationship (SAR) trends for this compound derivatives in antimicrobial studies?
- Methodological Answer : SAR studies reveal:
- Chloro Position : 2-Chloro substitution enhances DNA gyrase inhibition (IC₅₀ = 1.2 µM vs. 4.5 µM for 3-chloro analogs) .
- Piperazine Modifications : N-Methylation reduces solubility but improves logP (from –0.5 to 1.2), enhancing membrane permeability .
- Biological Assays : MIC values against S. aureus correlate with electron-withdrawing groups on the aniline ring (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
